molecular formula C22H27N3O3 B5306485 N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide

N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide

Cat. No. B5306485
M. Wt: 381.5 g/mol
InChI Key: JCYOPHKGGBKIOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide, commonly known as ADP, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. ADP has been shown to have various applications in the field of cancer research, neurodegenerative disorders, and inflammation.

Mechanism of Action

ADP inhibits N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide by binding to the enzyme's catalytic domain, thereby preventing the enzyme from catalyzing the transfer of ADP-ribose units from NAD+ to target proteins. This compound inhibition leads to the accumulation of DNA damage, which can trigger cell death in cancer cells.
Biochemical and Physiological Effects
ADP has been shown to have various biochemical and physiological effects. In cancer cells, ADP has been shown to induce DNA damage, leading to cell death. In neurodegenerative disorders, ADP has been shown to have neuroprotective effects by reducing inflammation and oxidative stress. Inflammation is a key factor in the pathogenesis of many diseases, and ADP has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

ADP has several advantages as a research tool. It is a potent inhibitor of N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide, and its effects on DNA damage can be easily measured using various assays. ADP has also been shown to enhance the efficacy of DNA-damaging agents in cancer cells, making it a potential candidate for combination therapy. However, ADP has some limitations as well. It is a synthetic compound, and its effects on biological systems may differ from those of natural compounds. Moreover, ADP has been shown to have off-target effects on other enzymes, which may limit its specificity.

Future Directions

Several future directions can be pursued in the research on ADP. One direction is to explore the potential of ADP as a combination therapy in cancer treatment. Another direction is to investigate the effects of ADP on DNA repair in normal cells, as its effects on DNA damage may have implications for aging and other diseases. Additionally, the development of more specific N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide inhibitors that do not have off-target effects may improve the efficacy of this compound inhibition as a cancer therapy.

Synthesis Methods

The synthesis of ADP involves the reaction of 2-(2,3-dimethylphenoxy)acetic acid with 2-(4-acetyl-1-piperazinyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure ADP.

Scientific Research Applications

ADP has been extensively used in scientific research due to its ability to inhibit N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide. This compound is an enzyme that plays a crucial role in DNA repair, and its inhibition leads to the accumulation of DNA damage, which can be exploited in cancer therapy. ADP has been shown to enhance the efficacy of DNA-damaging agents such as ionizing radiation and chemotherapy drugs in cancer cells.

properties

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-16-7-6-10-21(17(16)2)28-15-22(27)23-19-8-4-5-9-20(19)25-13-11-24(12-14-25)18(3)26/h4-10H,11-15H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYOPHKGGBKIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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